3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3,4-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3,4-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3,4-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization, chromatography, and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3,4-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, allowing for the replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3,4-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3,4-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3,4-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE: shares structural similarities with other pyrazole derivatives and compounds containing multiple aromatic rings and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H21Cl3N4O2S |
---|---|
Molecular Weight |
571.9g/mol |
IUPAC Name |
[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate |
InChI |
InChI=1S/C27H21Cl3N4O2S/c1-15-2-4-16(5-3-15)22-13-23(17-6-8-18(28)9-7-17)34(32-22)27(31)37-24-14-25(35)33(26(24)36)19-10-11-20(29)21(30)12-19/h2-12,23-24,31H,13-14H2,1H3 |
InChI Key |
DJDCIPPRHOOKPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=N)SC4CC(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=N)SC4CC(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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